N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-6-7-17-14(22)9-20-15(23)12(4)13(5)18-16(20)21-11(3)8-10(2)19-21/h6,8H,1,7,9H2,2-5H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXJCGLGNOBMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NCC=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, which can be synthesized through the reaction of acetylacetone with hydrazine hydrate.
Construction of the Pyrimidine Ring: The pyrazole derivative can then be reacted with appropriate aldehydes and ammonia or amines to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Biological Activity
N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibits significant biological activity, making it a candidate for drug development. Its structure includes a pyrazole ring known for diverse pharmacological properties. Research indicates potential applications in treating various diseases due to its ability to interact with biological systems effectively.
Mechanisms of Action
The compound's mechanisms of action have been studied extensively. It has shown inhibitory effects on specific enzymes and pathways involved in disease processes. For instance, its role in modulating inflammatory pathways suggests potential use in anti-inflammatory therapies.
Case Study: Anticancer Potential
A study investigated the anticancer properties of N-allyl derivatives, including this compound. Results indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Agricultural Applications
Ethylene-Like Activity
Research has identified N-allyl derivatives as having ethylene-like activity, which is crucial in plant growth regulation. Ethylene is a key hormone in plants that influences various developmental processes such as fruit ripening and flower senescence.
Triple Response Assay
In studies involving Arabidopsis seedlings, compounds similar to this compound exhibited the triple response indicative of ethylene activity: shortened hypocotyls, exaggerated apical hooks, and enhanced lateral root growth. This suggests applications in agricultural biotechnology for enhancing crop yield and quality.
Mechanism of Action
The mechanism of action of N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Hydrogen Bonding and Crystal Packing: The target compound’s pyrimidinone and pyrazole groups are likely to form intermolecular hydrogen bonds, similar to patterns observed in Etter’s graph set analysis . This contrasts with sulfur-containing analogs (e.g., 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide), where sulfur may disrupt H-bond networks . Piperidine-containing analogs (e.g., 4-Piperidinecarboxamide...) may exhibit stronger base-assisted solubility but weaker crystal lattice stability due to conformational flexibility .
Methyl groups on the pyrazole and pyrimidinone may enhance membrane permeability but reduce aqueous solubility relative to hydroxylated analogs .
Synthetic Accessibility: The target compound’s synthesis likely parallels routes for pyrimidinone derivatives, leveraging SNAr (nucleophilic aromatic substitution) or Ullmann coupling for pyrazole attachment, as inferred from and .
Biological Activity
N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.404 g/mol. The compound features a pyrazole ring fused with a pyrimidine structure, which is known to contribute to its biological activity.
Cytotoxic Activity
Research has demonstrated that derivatives of pyrazole exhibit a range of cytotoxic effects against various cancer cell lines. For instance, a study evaluating related compounds found that certain pyrazole derivatives exhibited IC50 values as low as 5.13 µM against C6 glioma cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-allyl derivative | C6 | 5.13 |
| 5-FU | C6 | 8.34 |
| N-allyl derivative | SH-SY5Y | 5.00 |
The mechanism of action for N-allyl derivatives often involves inducing apoptosis in cancer cells. Flow cytometry analyses have shown that these compounds can significantly inhibit cell cycle progression, leading to increased cell death in the G0/G1 phase . This mechanism is crucial for the development of effective cancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of N-allyl derivatives is closely related to their structural components. The presence of the pyrazole moiety has been linked to anti-inflammatory and anticancer activities . Modifications to the substituents on the pyrazole or pyrimidine rings can enhance or diminish biological activity. For example, varying methyl groups on the pyrazole ring has been shown to affect potency and selectivity against different cancer cell lines .
Case Studies and Experimental Findings
Several studies have focused on synthesizing and evaluating new derivatives based on the pyrazole framework. One notable study synthesized various substituted pyrazoles and tested their biological activities against different cancer types, revealing promising results for compounds similar to N-allyl .
Additionally, recent literature highlights the versatility of pyrazole derivatives in targeting multiple pathways involved in cancer progression, making them valuable candidates for further development in therapeutic applications .
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of this compound?
Methodological Answer:
Optimizing synthesis requires careful control of:
- pH adjustment : Sodium hydroxide (NaOH) enhances reaction efficiency by maintaining alkaline conditions, promoting nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
- Reaction time : Extended times (12–24 hrs) may improve yield but risk degradation.
Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8–10 | +30% efficiency |
| Temp | 70°C | Maximizes purity |
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Confirms structural integrity (e.g., pyrazole and pyrimidine proton shifts) .
- HPLC : Assesses purity (>95% required for pharmacological studies).
- X-ray crystallography : Resolves 3D conformation and steric interactions (e.g., pyrazole ring planarity) .
Advanced Question: How can computational modeling resolve conformational ambiguities in the pyrazole-pyrimidine core?
Methodological Answer:
- Molecular dynamics simulations : Predict solvent-dependent conformational changes (e.g., half-chair vs. planar pyrazole rings) .
- Density Functional Theory (DFT) : Calculates electronic distribution to identify reactive sites (e.g., electrophilic pyrimidine C4) .
Advanced Question: How to address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
- Comparative studies : Test structural analogs (e.g., benzothiazole or pyridazine derivatives) to isolate pharmacophore contributions .
- Dose-response curves : Validate IC50 consistency across replicates.
- Molecular docking : Identify binding site variations (e.g., steric clashes with bulky substituents) .
Advanced Question: What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Biochemical assays : Measure inhibition of target enzymes (e.g., kinases) via fluorescence polarization .
- Receptor binding studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) for affinity quantification.
- CRISPR-Cas9 knockouts : Validate target specificity in cellular models.
Basic Question: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- DSC/TGA : Determine thermal degradation thresholds (e.g., stability up to 150°C) .
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
Advanced Question: What modifications enhance pharmacokinetic properties without altering bioactivity?
Methodological Answer:
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
- PEGylation : Attach polyethylene glycol to prolong half-life.
- Metabolic profiling : Use liver microsomes to identify vulnerable sites for deuteration.
Advanced Question: How to resolve discrepancies in crystallographic vs. spectroscopic data?
Methodological Answer:
- Multi-technique validation : Cross-reference X-ray data with solid-state NMR to confirm hydrogen bonding patterns (e.g., N–H···O interactions) .
- Variable-temperature XRD : Assess thermal motion effects on bond lengths.
Basic Question: What functional groups dictate reactivity in this compound?
Methodological Answer:
- Pyrazole ring : Susceptible to electrophilic substitution at C3/C5 positions .
- Acetamide group : Participates in nucleophilic acyl substitution (e.g., with amines or thiols) .
Advanced Question: How to identify biological targets using affinity-based proteomics?
Methodological Answer:
- Photoaffinity labeling : Incorporate UV-reactive groups (e.g., diazirines) to crosslink with targets.
- Pull-down assays : Immobilize the compound on beads; analyze bound proteins via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
